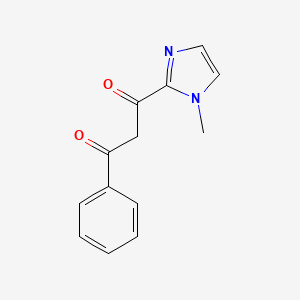
phenacyl carbonyl-N-methylimidazole
Cat. No. B8335668
M. Wt: 228.25 g/mol
InChI Key: ZDIWNJXWGRQSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06392089B1
Procedure details


Methyltriflate (1 mL, 8.84 mmol) was added dropwise to a solution of (0.959 g, 5.92 mmol) carbonyl diimidazole dissolved in 20 ml nitromethane. The solution was kept at about 0° C. during the addition. The solution was then warmed to room temperature and was allowed to stir for 1 h. The solution was then transferred to a flask containing freshly azeotroped (from benzene) 0.647 g (5.303 mmol) phenacyl alcohol. The resulting mixture was allowed to stir for 2 h at room temperature to form the phenacyl carbonyl-N-methylimidazole (not isolated or characterized). Freshly azotroped isopropyl alcohol (5.92 mmol) was then added and the reaction mixture was stirred overnight. The solvent was removed by vacuum distillation and the product was purified using silica gel flash chromatography with 80% hexane and 20% ethyl acetate. Yield 1.032 g (88%) from 0.715 g phenacyl alcohol, yellow oil; 1H NMR (CDCl3, 400 MHz) δ3.87 (s, 3H), 5.37 (s, 2H), 7.46-7.62 (m, 3H), 7.92 (d, J=6, 2H); 13C NMR (CDCl3, 110 MHz) δ191.9, 154.2, 133.8, 128.7, 127.5, 72.6, 68.2, 21.5; EI-MS, m/z (rel. intensity) 222 (M+, 1), 163 (27), 118 (32), 105 (100), 91 (60), 77 (66), 65 (13), 50 (44).




Identifiers


|
REACTION_CXSMILES
|
[CH3:1]OS(C(F)(F)F)(=O)=O.[C:10]([C:17]1NC=CN=1)([C:12]1[NH:13][CH:14]=[CH:15][N:16]=1)=[O:11].C(O)[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24]>[N+](C)([O-])=O>[CH2:17]([C:10]([C:12]1[N:16]([CH3:1])[CH:15]=[CH:14][N:13]=1)=[O:11])[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.959 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Step Two
|
Name
|
|
|
Quantity
|
0.647 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C1=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was kept at about 0° C. during the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was then transferred to a flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing freshly
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 2 h at room temperature
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)C1=CC=CC=C1)C(=O)C=1N(C=CN1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
